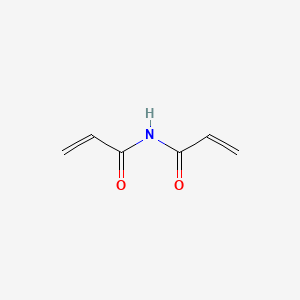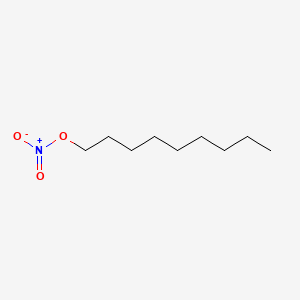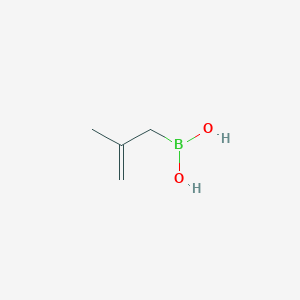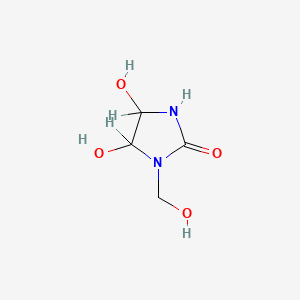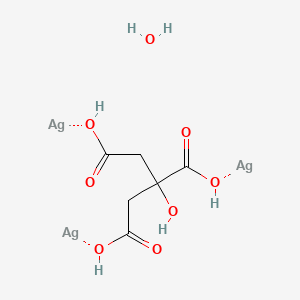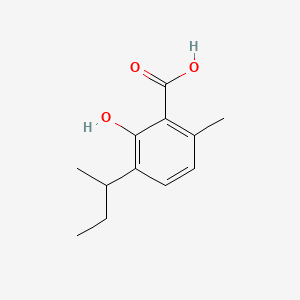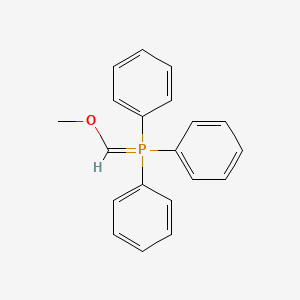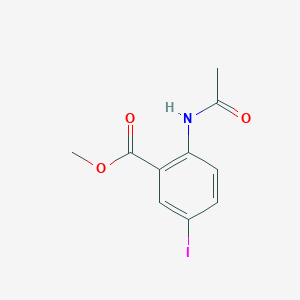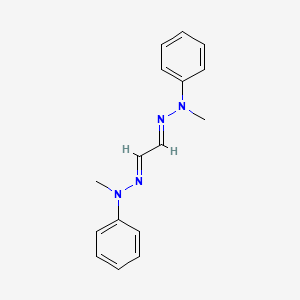
(S)-3-(methoxycarbonyl)-4-methylpentanoic acid
Vue d'ensemble
Description
“(S)-3-(methoxycarbonyl)-4-methylpentanoic acid” is a compound that contains a methoxycarbonyl group . The methoxycarbonyl group is an organyl group of formula ‒COOMe .
Molecular Structure Analysis
The molecular structure of this compound would include a pentanoic acid backbone with a methyl group on the 4th carbon and a methoxycarbonyl group on the 3rd carbon . The (S) indicates the stereochemistry of the molecule, but without a specific 3D model or further information, it’s difficult to provide a detailed analysis.Applications De Recherche Scientifique
Analytical Techniques
A method has been developed to analyze 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid in wine and other alcoholic beverages. This analysis involves solid-phase extraction, derivatization, and gas chromatography-mass spectrometry, providing detection limits between 0.4 and 2.4 ng/L, demonstrating good linearity, reproducibility, and signal recovery. The study provides concentration data for these analytes in various alcoholic beverages for the first time, showing significant differences based on the type of wine or beverage (Gracia-Moreno et al., 2015).
Chemical Synthesis
The methoxycarbonylation of phenylethyne catalyzed by specific palladium complexes has been shown to produce unusual linear products like methyl cinnamate with high activity and regioselectivity. The reaction can also form α,ω-diesters from terminal aliphatic alkynes, indicating a potential for synthesizing a wide array of chemical compounds. This reaction sequence involves methoxycarbonylation, isomerization, and a second methoxycarbonylation step (Magro et al., 2010).
Antibacterial Applications
A compound structurally similar to 4-methylpentanoic acid, isolated from Siegesbeckia glabrescens, demonstrated specific antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The structure of this compound was determined through spectroscopic data analysis, and its antibacterial efficacy was confirmed through minimal inhibitory concentration (MIC) tests (Kim et al., 2012).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns if they come into contact with the skin or eyes . Proper handling and safety measures should always be taken when working with chemicals.
Propriétés
IUPAC Name |
(3S)-3-methoxycarbonyl-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)6(4-7(9)10)8(11)12-3/h5-6H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOGSWBAPDPWTG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(methoxycarbonyl)-4-methylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)

